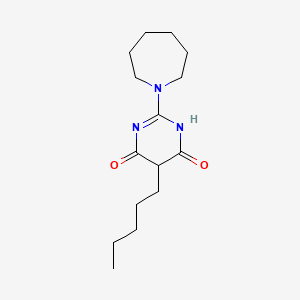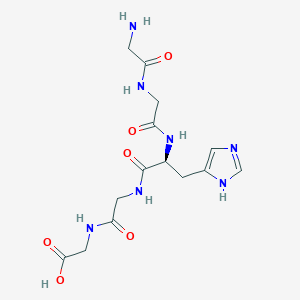
Glycylglycyl-L-histidylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-L-histidylglycylglycine is a peptide compound that consists of a sequence of glycine and histidine amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycylglycyl-L-histidylglycylglycine can be synthesized using the carbobenzoxy azide procedure. This method involves the protection of amino groups with carbobenzoxy (Cbz) groups, followed by the formation of peptide bonds through azide intermediates. The synthesis typically requires controlled reaction conditions, including specific pH levels and temperatures, to ensure the correct formation of peptide bonds .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce peptides by sequentially adding protected amino acids to a growing peptide chain. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Glycylglycyl-L-histidylglycylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as amino, carboxyl, and imidazole groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the imidazole ring of the histidine residue.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce carbonyl groups within the peptide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Glycylglycyl-L-histidylglycylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes its role in drug delivery systems and as a component of peptide-based vaccines.
Mécanisme D'action
The mechanism by which Glycylglycyl-L-histidylglycylglycine exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring of the histidine residue can coordinate with metal ions, influencing enzyme activity and protein structure. Additionally, the peptide can interact with cell surface receptors, modulating signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
- Glycyl-L-histidine
- L-histidylglycine
- Glycylglycyl-L-histidine
- Glycyl-L-histidylglycine
- L-histidylglycylglycine
Comparison: Glycylglycyl-L-histidylglycylglycine is unique due to its specific sequence of glycine and histidine residues, which confer distinct biochemical properties. Compared to similar compounds, it exhibits different metal-binding affinities and reactivity profiles, making it particularly useful in studies of metal-peptide interactions and enzymatic processes .
Propriétés
Numéro CAS |
60343-81-9 |
|---|---|
Formule moléculaire |
C14H21N7O6 |
Poids moléculaire |
383.36 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N7O6/c15-2-10(22)17-5-12(24)21-9(1-8-3-16-7-20-8)14(27)19-4-11(23)18-6-13(25)26/h3,7,9H,1-2,4-6,15H2,(H,16,20)(H,17,22)(H,18,23)(H,19,27)(H,21,24)(H,25,26)/t9-/m0/s1 |
Clé InChI |
SYMZACDXOOCQPZ-VIFPVBQESA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


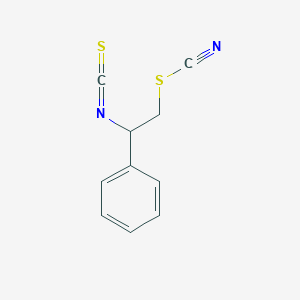

![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
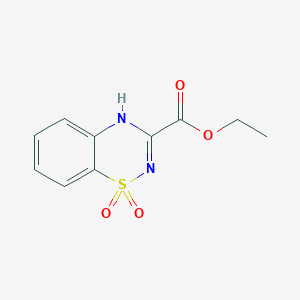
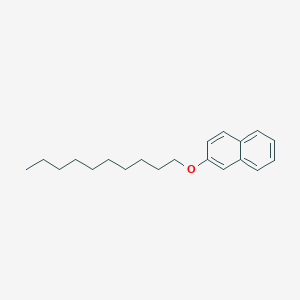

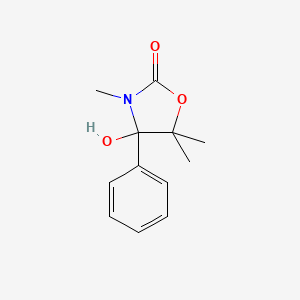
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)

